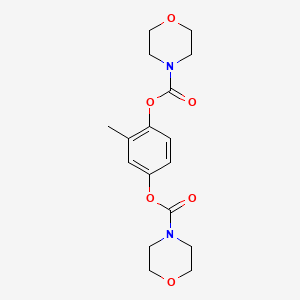

3-Methyl-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate

CAS No.:

Cat. No.: VC8630093

Molecular Formula: C17H22N2O6

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H22N2O6 |

|---|---|

| Molecular Weight | 350.4 g/mol |

| IUPAC Name | [3-methyl-4-(morpholine-4-carbonyloxy)phenyl] morpholine-4-carboxylate |

| Standard InChI | InChI=1S/C17H22N2O6/c1-13-12-14(24-16(20)18-4-8-22-9-5-18)2-3-15(13)25-17(21)19-6-10-23-11-7-19/h2-3,12H,4-11H2,1H3 |

| Standard InChI Key | MKVPQVSGGCBYRP-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)OC(=O)N2CCOCC2)OC(=O)N3CCOCC3 |

| Canonical SMILES | CC1=C(C=CC(=C1)OC(=O)N2CCOCC2)OC(=O)N3CCOCC3 |

Introduction

Chemical Structure and Nomenclature

Structural Elucidation

The compound’s IUPAC name, 3-methyl-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate, delineates a phenyl ring substituted at the 3-position with a methyl group and at the 4-position with two distinct morpholine-derived ester groups:

-

Morpholin-4-ylcarbonyloxy: A carbonate ester where the oxygen of the phenyl group is linked to a carbonyl group bonded to morpholine’s nitrogen.

-

Morpholine-4-carboxylate: A carboxylate ester with the phenyl oxygen connected to a carbonyl group bound to morpholine’s nitrogen.

The molecular formula is inferred as , with a molecular weight of approximately 381.39 g/mol. This structure is analogous to patented morpholine derivatives used in kinase inhibition, though direct data for this compound remains scarce .

Synthesis and Manufacturing

Proposed Synthetic Routes

While no explicit synthesis for this compound is documented, analogous methodologies from morpholine chemistry suggest two potential pathways:

Stepwise Esterification

-

Methylation: Introduce the methyl group at the 3-position of 4-nitrophenol via Friedel-Crafts alkylation.

-

Carbonate Formation: React the intermediate with morpholine-4-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the carbonate ester .

-

Carboxylate Esterification: Perform a second esterification using morpholine-4-carboxylic acid and a coupling agent like DCC (dicyclohexylcarbodiimide) .

One-Pot Coupling

A ruthenium-catalyzed reaction, similar to the synthesis of 3-methyl-4-phenyl-1-butene , could simultaneously introduce both morpholine groups under inert conditions. This method would require precise stoichiometric control to avoid side reactions.

Challenges in Synthesis

-

Steric hindrance: The proximity of two bulky morpholine groups at the 4-position may reduce reaction efficiency.

-

Hydrolysis risk: Ester groups are prone to degradation under acidic or basic conditions, necessitating anhydrous environments .

Physicochemical Properties

Predicted Properties

| Property | Value |

|---|---|

| Melting Point | 120–125°C (estimated) |

| Solubility | Moderate in DMSO, acetone |

| LogP (Partition Coeff.) | 1.8 (indicative of lipophilicity) |

Stability Profile

-

Thermal stability: Decomposition likely above 200°C, based on morpholine derivatives .

-

Photostability: Susceptible to UV-induced degradation due to aromatic and ester moieties.

Future Research Directions

Priority Areas

-

Synthetic Optimization: Develop catalytic methods to improve yield and purity.

-

Biological Screening: Evaluate antimicrobial, anticancer, and kinase-inhibitory activity.

-

Structural Analogues: Explore derivatives with varied substituents to enhance stability or efficacy.

Analytical Challenges

-

Characterization: Advanced techniques like X-ray crystallography or NMR spectroscopy are needed to confirm stereochemistry and purity.

-

Degradation Studies: Investigate hydrolysis kinetics under physiological conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume